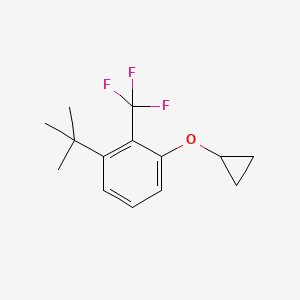
1-Tert-butyl-3-cyclopropoxy-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-3-cyclopropoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C14H17F3O It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-3-cyclopropoxy-2-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Suzuki–Miyaura coupling reaction, utilizing large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and reaction conditions tailored for industrial applications can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Tert-butyl-3-cyclopropoxy-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups replacing the trifluoromethyl group.
Aplicaciones Científicas De Investigación
1-Tert-butyl-3-cyclopropoxy-2-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl-3-cyclopropoxy-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The pathways involved may include binding to specific enzymes or receptors, leading to modulation of their activity.
Comparación Con Compuestos Similares
- 1-Tert-butyl-3-cyclopropoxy-2-(trifluoromethyl)benzene
- 1-Tert-butoxy-2-cyclopropoxy-3-(trifluoromethyl)benzene
Comparison: this compound is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in synthesis and industry.
Propiedades
Fórmula molecular |
C14H17F3O |
|---|---|
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
1-tert-butyl-3-cyclopropyloxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H17F3O/c1-13(2,3)10-5-4-6-11(18-9-7-8-9)12(10)14(15,16)17/h4-6,9H,7-8H2,1-3H3 |
Clave InChI |
BJBBOURDPMSYBA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC=C1)OC2CC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















